molecular formula C9H9N3O3S B14808519 6-Cyano-4-cyclopropoxypyridine-2-sulfonamide

6-Cyano-4-cyclopropoxypyridine-2-sulfonamide

Cat. No.: B14808519
M. Wt: 239.25 g/mol
InChI Key: LOFBILLYYYGNKF-UHFFFAOYSA-N
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Description

6-Cyano-4-cyclopropoxypyridine-2-sulfonamide is a chemical compound with the molecular formula C9H9N3O3S and a molecular weight of 239.25 g/mol This compound is known for its unique structure, which includes a cyano group, a cyclopropoxy group, and a sulfonamide group attached to a pyridine ring

Preparation Methods

The synthesis of 6-Cyano-4-cyclopropoxypyridine-2-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 4-cyclopropoxypyridine-2-sulfonyl chloride with cyanide ions under controlled conditions . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The resulting product is then purified using techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

6-Cyano-4-cyclopropoxypyridine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the sulfonamide group is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines.

Scientific Research Applications

6-Cyano-4-cyclopropoxypyridine-2-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: In medicinal chemistry, this compound is explored as a lead compound for the development of new pharmaceuticals.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Cyano-4-cyclopropoxypyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects . The cyano group and cyclopropoxy group may also contribute to its activity by enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

6-Cyano-4-cyclopropoxypyridine-2-sulfonamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H9N3O3S

Molecular Weight

239.25 g/mol

IUPAC Name

6-cyano-4-cyclopropyloxypyridine-2-sulfonamide

InChI

InChI=1S/C9H9N3O3S/c10-5-6-3-8(15-7-1-2-7)4-9(12-6)16(11,13)14/h3-4,7H,1-2H2,(H2,11,13,14)

InChI Key

LOFBILLYYYGNKF-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC(=C2)S(=O)(=O)N)C#N

Origin of Product

United States

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